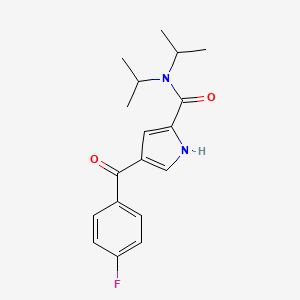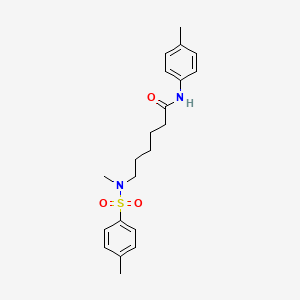
6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(N,4-dimethylphenylsulfonamido)-N-(p-tolyl)hexanamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Development of Novel Sulfonamide Derivatives: Research demonstrates the synthesis and chemical reactivity of various sulfonamide derivatives, including benzenesulfonamide and p-nitrophenylsulfonates, towards different reagents, leading to the creation of compounds with potential biological activities (Fahim & Shalaby, 2019); (Yan et al., 2006).
- Catalytic Reagents for Silylation: Poly(N-bromobenzene-1,3-disulfonamide) and related compounds have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols, showcasing the utility of sulfonamide derivatives in facilitating chemical transformations (Ghorbani‐Vaghei et al., 2006).
Biological Evaluation and Potential Therapeutic Applications
- Antitumor Activity: Certain sulfonamide derivatives have exhibited significant in vitro antitumor activities against various cell lines, highlighting their potential as chemotherapeutic agents. The interaction of these compounds with biological targets such as KSHV thymidylate synthase complex has also been studied to understand their mechanism of action (Fahim & Shalaby, 2019).
- Adenosine Receptor Antagonism: Sulfonamide derivatives have been explored for their potential as adenosine A2B receptor antagonists, with some compounds demonstrating high potency and selectivity, which could be beneficial in treating conditions mediated by adenosine receptors (Yan et al., 2006).
Theoretical and Computational Studies
- Density Functional Theory (DFT) Calculations: Theoretical studies, including DFT calculations, have been conducted to understand the molecular structure, vibrational frequencies, and reactivity of sulfonamide derivatives. These studies provide insights into the electronic properties and potential interaction mechanisms of these compounds with biological targets (Fahim & Shalaby, 2019).
Environmental and Advanced Materials Applications
- Degradation of Environmental Contaminants: Research into the degradation of persistent environmental pollutants, such as GenX (a PFOA substitute), has involved sulfonamide derivatives in advanced oxidation processes, indicating their potential utility in environmental remediation technologies (Bao et al., 2018).
Properties
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]-N-(4-methylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-8-12-19(13-9-17)22-21(24)7-5-4-6-16-23(3)27(25,26)20-14-10-18(2)11-15-20/h8-15H,4-7,16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUOQMDMMOFXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2459978.png)
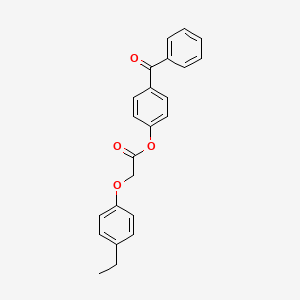
![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2459985.png)
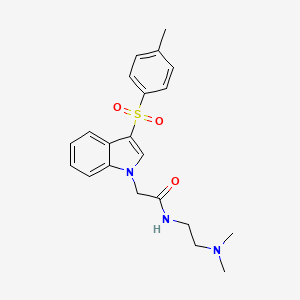
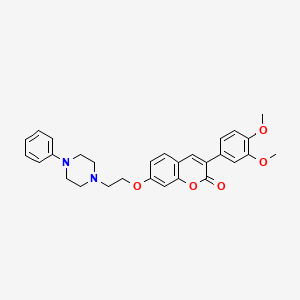
![Sodium 7-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459990.png)
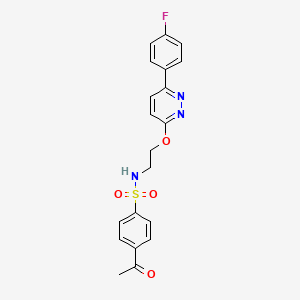
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide](/img/structure/B2459993.png)
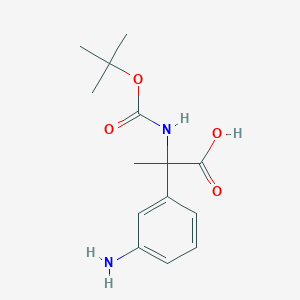
![N-(5-Chloro-2-methoxyphenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2459998.png)
